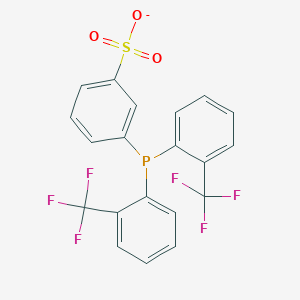
Gallium;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium;2,2,6,6-tetramethylheptane-3,5-dione: is a compound that belongs to the class of β-diketones. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is characterized by its clear, colorless to slightly yellow liquid form and has a molecular formula of C11H20O2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gallium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with gallium salts. One common method includes the following steps :
-
Preparation of 2,2,6,6-tetramethylheptane-3,5-dione
- In a 2-liter four-necked flask, add 1000 g of N,N-dimethylformamide (DMF) and 135 g of potassium tert-butoxide.
- Heat the mixture to 50°C under mechanical stirring.
- Gradually add 186 g of methyl pivalate using a dropping funnel.
- Over 3 hours, add a mixture of 80 g of pinacolone and 100 g of DMF.
- Continue stirring and heating for an additional 5 hours.
- The resulting solution contains 2,2,6,6-tetramethylheptane-3,5-dione with a yield of approximately 52% based on pinacolone.
-
Complexation with Gallium
- Dissolve the synthesized 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent.
- Add gallium salts (e.g., gallium nitrate) to the solution.
- Stir the mixture at room temperature until the complex forms.
- Isolate the complex by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Gallium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diketone structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide complexes, while reduction can produce gallium hydrides .
科学的研究の応用
Gallium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of Gallium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The diketone structure allows for the formation of chelate rings, which stabilize the metal-ligand complex. This stability is crucial for its applications in catalysis, imaging, and therapeutic uses .
類似化合物との比較
Similar Compounds
2,2,6,6-tetramethyl-3,5-heptanedione: A similar β-diketone without the gallium component.
Acetylacetone: Another β-diketone with a simpler structure.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.
Uniqueness
Gallium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with gallium and other metal ions. This stability makes it particularly valuable in applications requiring robust and durable metal-ligand interactions .
特性
分子式 |
C33H57GaO6 |
|---|---|
分子量 |
619.5 g/mol |
IUPAC名 |
gallium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
KPJXAIPEHLODQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)







